[(4-Bromo-2-chlorophenyl)methyl](propyl)amine
Overview
Description
(4-Bromo-2-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a propylamine group
Mechanism of Action
Target of Action
The primary target of (4-Bromo-2-chlorophenyl)methylamine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
(4-Bromo-2-chlorophenyl)methylamine interacts with its target by inhibiting the action of the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter . The excess acetylcholine can then continue to transmit nerve signals, which can lead to various physiological effects .
Biochemical Pathways
The primary biochemical pathway affected by (4-Bromo-2-chlorophenyl)methylamine is the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting acetylcholinesterase, (4-Bromo-2-chlorophenyl)methylamine disrupts this pathway, leading to an overstimulation of the nerves .
Pharmacokinetics
It’s known that one of the major metabolites of a similar compound, profenofos, is4-bromo-2-chlorophenol , which has been proposed as a biomarker for exposure .
Result of Action
The inhibition of acetylcholinesterase by (4-Bromo-2-chlorophenyl)methylamine leads to an overstimulation of the nerves due to the accumulation of acetylcholine . This overstimulation can result in a variety of effects, depending on the specific nerves that are affected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)methylamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with propylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of (4-Bromo-2-chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Bromo-2-chlorophenyl)methylamine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-chlorophenyl)methylamine
- (4-Bromo-2-chlorophenyl)methylamine
- (4-Bromo-2-chlorophenyl)methylamine
Uniqueness
(4-Bromo-2-chlorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of a propylamine group. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUDCVPNPRNNLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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